molecular formula C26H23N3 B2948187 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901017-98-9

1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2948187
CAS No.: 901017-98-9
M. Wt: 377.491
InChI Key: CXRVWLQYNKHTMT-UHFFFAOYSA-N
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Description

    Starting Materials: Pyrazoloquinoline core, phenylboronic acid, and 4-tert-butylphenylboronic acid.

    Reaction: Suzuki-Miyaura coupling reaction using a palladium catalyst under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions

  • Formation of Pyrazoloquinoline Core:

      Starting Materials: 2-aminobenzophenone and hydrazine hydrate.

      Reaction: Cyclization reaction under acidic conditions to form the pyrazoloquinoline core.

Chemical Reactions Analysis

Types of Reactions: 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Bromine in the presence of iron(III) bromide.

Major Products:

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of partially hydrogenated pyrazoloquinoline.

    Substitution: Brominated or nitrated derivatives of the compound.

Scientific Research Applications

1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

  • 1-Phenyl-3-(4-tert-butylphenyl)-1H-pyrazolo[4,3-c]quinoline
  • 1-(4-Methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Comparison: 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This makes it distinct in terms of reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3/c1-26(2,3)19-13-15-20(16-14-19)29-25-21-11-7-8-12-23(21)27-17-22(25)24(28-29)18-9-5-4-6-10-18/h4-17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRVWLQYNKHTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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